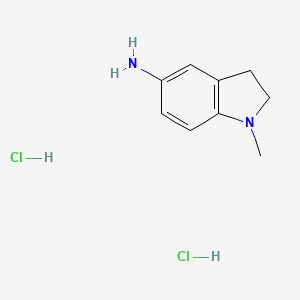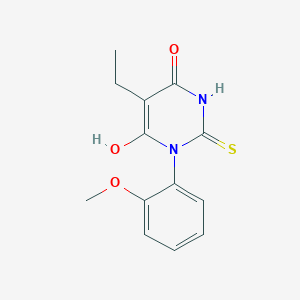![molecular formula C8H8N4O3S B1463034 2-(5-メルカプト-1,3,4-オキサジアゾール-2-イル)エチル]-1H-ピリミジン-2,4-ジオン CAS No. 1215906-72-1](/img/structure/B1463034.png)
2-(5-メルカプト-1,3,4-オキサジアゾール-2-イル)エチル]-1H-ピリミジン-2,4-ジオン
概要
説明
1-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both pyrimidine and oxadiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
科学的研究の応用
1-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential anticancer, antiviral, and anti-inflammatory activities
Biology: The compound is used in studies related to enzyme inhibition and molecular interactions due to its unique structure.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
Compounds containing a 1,3,4-oxadiazole scaffold are known to interact with a variety of biological targets, including enzymes and proteins that contribute to cell proliferation .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with their targets through a variety of mechanisms, such as inhibiting specific enzymes . For instance, a related compound, 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol, has been shown to bind to bovine blood plasma albumin, causing fluorescence quenching through both static and dynamic quenching mechanisms .
Biochemical Pathways
1,3,4-oxadiazole derivatives are known to affect a variety of biochemical pathways, particularly those involved in cell proliferation .
Pharmacokinetics
In silico results for related 1,3,4-oxadiazole derivatives have indicated that these compounds agree to the lipinski rules of five, suggesting positive oral bioavailability .
Result of Action
1,3,4-oxadiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin k inhibitor, and antioxidant properties .
Action Environment
It is known that environmental factors such as temperature can affect the interaction of related compounds with their targets .
生化学分析
Biochemical Properties
1-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with blood plasma albumin, causing fluorescence quenching through both static and dynamic quenching mechanisms . The predominant intermolecular forces regulating these interactions include hydrogen bonding and van der Waals interactions . Additionally, the compound’s structure allows it to form stable complexes with various biomolecules, potentially influencing their activity and stability.
Cellular Effects
The effects of 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione on cellular processes are profound. This compound has demonstrated significant anticancer activity, particularly against MCF-7 and KB cell lines . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with key proteins and enzymes within the cell can lead to alterations in cellular homeostasis, potentially inducing apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to inhibit or activate enzymes, depending on the context of the interaction. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects observed in these studies suggest that careful dosage management is crucial for maximizing the compound’s benefits while minimizing potential risks.
Metabolic Pathways
1-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s structure allows it to participate in redox reactions, potentially influencing metabolic flux and metabolite levels . Understanding these pathways is critical for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall bioavailability and efficacy. Studies have shown that the compound can be efficiently transported across cell membranes, allowing it to reach its target sites within the cell.
Subcellular Localization
1-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s structure includes targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
準備方法
The synthesis of 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrimidine derivative with a hydrazide to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
1-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
1-[2-(5-Mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds such as:
2-(5-Mercapto-1,3,4-oxadiazol-2-yl)-N-propylbenzenesulphonamide: Known for its anti-inflammatory and analgesic activities.
5-Phenyl-1,3,4-oxadiazole-2-thiol: Exhibits antibacterial properties and is used in various antimicrobial studies.
The uniqueness of 1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione lies in its combined pyrimidine and oxadiazole structure, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-[2-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S/c13-5-1-3-12(7(14)9-5)4-2-6-10-11-8(16)15-6/h1,3H,2,4H2,(H,11,16)(H,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLVDZXBXJAGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCC2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1462955.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B1462957.png)
![tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1462958.png)





![Methyl 2-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1462968.png)
![2,2-dioxo-6-phenyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B1462969.png)

![1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1462974.png)
